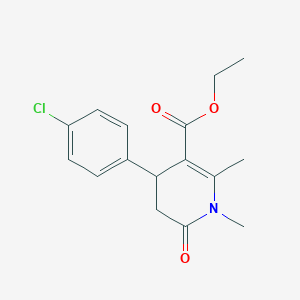
Ethyl 4-(4-chlorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(4-chlorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H18ClNO3 and its molecular weight is 307.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(4-chlorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as compound 1) is a member of the tetrahydropyridine class of compounds, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity of compound 1, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C15H17ClN2O3
- Molecular Weight : 308.76 g/mol
- CAS Number : 302821-62-1
Compound 1 exhibits a range of biological activities primarily attributed to its ability to interact with various biochemical pathways. The following mechanisms have been identified:
- Antioxidant Activity : Compounds similar to tetrahydropyridines have shown significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the compound's overall therapeutic potential .
- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyridines possess antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration .
- Antitumor Effects : Preliminary studies suggest that compound 1 may exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells, likely mediated through the activation of caspase pathways .
In Vitro Studies
In vitro assays have demonstrated that compound 1 has significant cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 12 | Cell cycle arrest and apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of compound 1 has been closely linked to its structural features. Modifications in the substituents on the tetrahydropyridine ring significantly influence its potency:
- Chlorophenyl Substitution : Enhances lipophilicity and biological activity.
- Dimethyl Groups : Contribute to increased electron density, improving interaction with biological targets.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on MCF-7 cells demonstrated that treatment with compound 1 led to increased expression of p53 and activation of apoptotic pathways. Western blot analysis indicated that caspase-3 was cleaved in response to treatment, confirming the induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, compound 1 exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 8 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-4-21-16(20)15-10(2)18(3)14(19)9-13(15)11-5-7-12(17)8-6-11/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWPCVIHBTGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)CC1C2=CC=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














